Allochenodeoxycholic acid

Catalog No.
S1828328
CAS No.
15357-34-3
M.F
C24H40O4
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allochenodeoxycholic acid

CAS Number

15357-34-3

Product Name

Allochenodeoxycholic acid

IUPAC Name

(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

0

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Beyond its digestive role, ADCA has emerged as a promising compound in various scientific research areas:

Cholestatic Liver Diseases

  • Primary Biliary Cholangitis (PBC): PBC is a chronic autoimmune disease affecting bile ducts in the liver. ADCA is the primary therapeutic option for PBC, demonstrating efficacy in improving liver function and slowing disease progression []. Its mechanism of action is not fully understood, but it's believed to involve several factors, including immunomodulatory effects and promoting the excretion of toxic bile acids [].

Non-alcoholic Fatty Liver Disease (NAFLD)

  • NAFLD is a spectrum of liver conditions characterized by excess fat accumulation. Studies suggest ADCA may improve liver function and reduce inflammation in patients with NAFLD []. However, larger clinical trials are needed to confirm these findings and establish its role in NAFLD treatment.

Cancer Research

  • ADCA's ability to regulate bile acid metabolism has led to its investigation in cancer research. Some studies suggest it may have anti-tumorigenic properties, potentially by suppressing cell proliferation and inducing apoptosis (programmed cell death) in cancer cells []. This area of research is ongoing, and further investigation is needed to determine its potential as a therapeutic agent.

Allochenodeoxycholic acid is a bile acid that is derived from cholesterol through a series of enzymatic reactions in the liver. It is characterized by its unique structure, which includes a hydroxyl group at the 3α and 7α positions and a 5α configuration. This compound is part of a larger class of bile acids known as allo bile acids, which differ from their counterparts by the orientation of the hydrogen atoms around the carbon chain, resulting in altered biochemical properties and functions. Allochenodeoxycholic acid plays a significant role in lipid metabolism and has been studied for its potential therapeutic applications, particularly in metabolic disorders and liver diseases .

The synthesis of allochenodeoxycholic acid involves several key enzymatic reactions. Initially, cholesterol undergoes oxidation and rearrangement to form cholenoic acids. The conversion to allochenodeoxycholic acid is facilitated by specific enzymes, such as 5α-reductase, which catalyzes the reduction of the C4–C5 double bond in cholesterol, leading to the formation of 5α-cholanoic acids. This process can also be influenced by gut microbiota, which play a role in the secondary modification of bile acids .

In biochemical pathways, allochenodeoxycholic acid is involved in lipid peroxidation and cellular signaling processes, indicating its broader implications in metabolic regulation .

The synthesis of allochenodeoxycholic acid can be achieved through multiple methods:

  • From Cholesterol: The primary method involves the enzymatic conversion of cholesterol using 5α-reductase to produce 5α-cholanoic acids, which are then hydroxylated at specific positions.
  • Chemical Synthesis: A notable synthetic route involves simultaneous oxidation-dehydrogenation reactions using iodoxybenzene as a catalyst on bile acid formyl esters .
  • Microbial Transformation: Certain gut bacteria can convert primary bile acids into their allo forms through biotransformation processes, highlighting the interplay between diet, microbiota, and bile acid metabolism .

Allochenodeoxycholic acid has potential applications in various fields:

  • Therapeutics: Its role in lipid metabolism suggests potential use in treating metabolic disorders such as obesity and diabetes.
  • Research: It serves as a valuable model compound for studying bile acid metabolism and its implications for health.
  • Pharmaceuticals: There is ongoing research into its use as an adjunct therapy for liver diseases due to its effects on bile acid homeostasis .

Interaction studies involving allochenodeoxycholic acid have revealed its capacity to modulate various biological pathways. Research indicates that it can influence gene expression related to lipid metabolism and inflammation. Furthermore, it interacts with specific receptors involved in metabolic regulation, such as the farnesoid X receptor, which plays a critical role in bile acid signaling and glucose homeostasis . These interactions underline its potential impact on health and disease management.

Allochenodeoxycholic acid shares structural similarities with other bile acids but exhibits unique properties due to its specific configuration. Here are some similar compounds:

CompoundStructure CharacteristicsUnique Properties
Chenodeoxycholic Acid3α-hydroxy-7β-hydroxyMore potent in promoting fat absorption
Cholic Acid3α-hydroxy-7α-hydroxyStronger detergent properties
Deoxycholic Acid3α-hydroxy-12-ketoHigher cytotoxicity
Lithocholic Acid3α-hydroxy-12β-hydroxyLess soluble; more toxic

Allochenodeoxycholic acid's unique configuration allows for distinct biochemical interactions compared to these other bile acids. Its slightly altered lipophilicity affects membrane permeability and biological activity, making it an interesting subject for further research into its therapeutic potential .

XLogP3

4.9

Wikipedia

Allochenodeoxycholate

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

Dates

Modify: 2024-04-14

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